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molecular formula C7H8INO2S B8748120 (3-Iodophenyl)methanesulfonamide

(3-Iodophenyl)methanesulfonamide

Cat. No. B8748120
M. Wt: 297.12 g/mol
InChI Key: HYINMJZOTICHSO-UHFFFAOYSA-N
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Patent
US07135600B2

Procedure details

A stirred solution of (3-iodophenyl)methanesulfonyl chloride (1 g) in TKF (20 ml) was treated with 0.88 ammonia (25 ml) at room temperature for 30 min. The solvent was removed under reduced pressure and the residue was triturated in ether to give the title compound (0.35 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[NH3:13]>>[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([NH2:13])(=[O:11])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C=CC1)CS(=O)(=O)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in ether

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)CS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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